Asparanin B
Overview
Description
Synthesis Analysis
Asparanin B's synthesis involves intricate biochemical processes, primarily observed in specific plant species and through synthetic biochemical methods. The synthesis pathways are characterized by the conversion of aspartate and glutamine to asparagine and glutamate in an ATP-dependent reaction, showcasing the enzyme's role in asparagine synthesis (Lomelino et al., 2017).
Molecular Structure Analysis
The molecular structure of Asparanin B is complex, featuring specific bonding patterns and molecular configurations. Studies on similar compounds have shown that the structure of asparagine synthetase B, which is involved in the synthesis of asparagine (a related amino acid), provides insights into the enzyme's functional domains and active sites (T. M. Larsen et al., 1999). This understanding is crucial for unraveling the synthesis and functionality of Asparanin B.
Chemical Reactions and Properties
Asparanin B undergoes various chemical reactions, indicative of its chemical properties. The enzyme asparagine synthetase B (AS-B) catalyzes the synthesis of asparagine from aspartic acid and glutamine in an ATP-dependent manner, which signifies the compound's active involvement in amino acid synthesis (S. Boehlein et al., 1996). Understanding these reactions is pivotal for comprehending Asparanin B's chemical behavior and interactions.
Physical Properties Analysis
The physical properties of Asparanin B, such as solubility, melting point, and crystalline structure, are essential for its practical applications. While specific studies on Asparanin B's physical properties are limited, research on asparagine synthetase offers a framework for predicting its behavior. The enzyme's stability, crystalline structure, and reaction conditions provide a basis for understanding Asparanin B's physical characteristics (J. Romagni & F. Dayan, 2000).
Chemical Properties Analysis
The chemical properties of Asparanin B, including reactivity, chemical stability, and interaction with other compounds, are influenced by its molecular structure and synthesis pathway. The enzyme asparagine synthetase's ability to catalyze reactions under various conditions offers insight into Asparanin B's chemical properties. Understanding these properties is crucial for exploring its potential applications and interactions with other chemical compounds (S. Boehlein et al., 1998).
Scientific Research Applications
Anticancer Activity
Asparanin B, a steroidal saponin extracted from Asparagus officinalis L., has shown promising anticancer properties. Studies have demonstrated its efficacy in inducing cell cycle arrest and apoptosis in various cancer cell lines:
Hepatocellular Carcinoma
Asparanin A, closely related to Asparanin B, induced G(2)/M cell cycle arrest and apoptosis in HepG2 cells. This process involved down-regulation of cell cycle-related proteins and activation of apoptosis pathways through a p53-independent manner (Liu et al., 2009).
Endometrial Carcinoma
Asparanin A inhibited proliferation and induced apoptosis in endometrial carcinoma cells via mitochondrial pathways and inhibition of the PI3K/AKT/mTOR pathway (Zhang et al., 2019).
Antimetastatic Effects
In human endometrial cancer, Asparanin A demonstrated anti-metastasis effects by suppressing cell migration and invasion through the Ras/ERK/MAPK pathway (Zhang et al., 2021).
Nematicidal Activity
Steroidal saponins like Asparanin B possess nematicidal activity, influencing the mobility of nematode larvae such as Meloidogyne incognita. This suggests potential applications in agricultural pest management (Meher et al., 1988).
properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74O17/c1-19-8-13-45(55-18-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-41-36(53)34(51)32(49)28(16-46)58-41)37(54)38(29(17-47)59-42)60-40-35(52)33(50)31(48)21(3)56-40/h19-42,46-54H,6-18H2,1-5H3/t19-,20-,21-,22+,23-,24+,25-,26-,27-,28+,29+,30-,31-,32+,33+,34-,35+,36+,37-,38+,39+,40-,41-,42+,43-,44-,45+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUDKRWNGQAFLF-PJFZGHSASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317487 | |
Record name | Shatavarin IV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
887.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Asparanin B | |
CAS RN |
84633-34-1 | |
Record name | Shatavarin IV | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84633-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Asparanin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084633341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Shatavarin IV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ASPARANIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z905922Y1P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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